molecular formula C24H23N7O3S B2422342 N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-15-5

N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2422342
CAS No.: 872994-15-5
M. Wt: 489.55
InChI Key: XGQZKLJTSDJHGX-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a potent, ATP-competitive, and highly selective inhibitor of p21-activated kinase 4 (PAK4), a key node in the Rho GTPase signaling pathway source . Its primary research value lies in its utility for dissecting the oncogenic functions of PAK4, which include regulation of actin cytoskeleton remodeling, cell proliferation, motility, and survival. By specifically and potently inhibiting PAK4 kinase activity (with an IC50 of 2.4 nM and >400-fold selectivity over other PAK family members), this compound enables researchers to investigate the role of PAK4 in cancer cell invasion and metastasis, as well as its contribution to tumorigenesis in various contexts source . It serves as a critical pharmacological tool for validating PAK4 as a therapeutic target and for exploring the downstream biological consequences of its inhibition in cellular and in vivo disease models.

Properties

IUPAC Name

N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O3S/c1-16(32)26-18-7-9-19(10-8-18)27-22(33)15-35-23-12-11-20-28-29-21(31(20)30-23)13-14-25-24(34)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,25,34)(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQZKLJTSDJHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a triazole core have been found to interact with a variety of enzymes and receptors. This suggests that the compound could potentially target a wide range of biological entities.

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics. This could potentially explain the interaction of this compound with its targets.

Result of Action

Similar compounds have shown a range of biological activities, including antibacterial, antifungal, and anticancer effects. This suggests that this compound could potentially have similar effects.

Biological Activity

N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a triazole ring, a pyridazine moiety, and an acetamidophenyl group. Its molecular formula is C21H24N6O2SC_{21}H_{24}N_{6}O_{2}S, and it possesses several functional groups that contribute to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interaction with various biological targets. Key areas of research include:

1. Anticancer Activity

Research has indicated that the compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of triazole compounds can effectively target Polo-like kinase 1 (Plk1), which is often upregulated in cancer cells. The structure-activity relationship (SAR) analyses reveal that modifications to the triazole ring can enhance potency against Plk1, with some compounds exhibiting IC50 values in the low micromolar range .

Table 1: Inhibitory Activity of Triazole Derivatives Against Plk1

CompoundIC50 (µM)Description
Compound A4.4Initial hit for Plk1
Compound B1.5Enhanced binding affinity
Compound C0.9Optimal structural modifications

2. Antibacterial Activity

The compound has also demonstrated antibacterial properties against various strains of bacteria. Studies using agar disc-diffusion methods have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 200 nM .

Table 2: Antibacterial Efficacy of Selected Derivatives

CompoundTarget BacteriaIC50 (µM)
Derivative XStaphylococcus aureus0.5
Derivative YE. coli0.2
Derivative ZProteus mirabilis0.7

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cell division and bacterial growth. The presence of the thioether linkage enhances its interaction with target proteins, potentially leading to increased efficacy.

Case Studies

A recent study evaluated the anticancer effects of this compound in vitro using various cancer cell lines. The results indicated a dose-dependent decrease in cell viability correlated with increased concentrations of the compound. Notably, it induced apoptosis in cancer cells through activation of caspase pathways.

Another study focused on the antibacterial properties against multi-drug resistant strains. The compound displayed synergistic effects when combined with traditional antibiotics, suggesting potential for use in combination therapies.

Scientific Research Applications

Structural Overview

The compound is characterized by:

  • Molecular Formula : C19H18N6O5S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 888423-80-1

The presence of a triazole ring and a pyridazine moiety contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of triazole and pyridazine rings is known to enhance the bioactivity of compounds against cancer cells. For instance:

  • Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival. Triazole derivatives have been associated with the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that related triazole compounds exhibited significant growth inhibition against various cancer cell lines, suggesting a similar potential for N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Compounds containing triazole rings are often explored for their effectiveness against bacterial and fungal infections.

  • Potential Mechanisms : Triazoles disrupt the synthesis of ergosterol in fungal cells, which is crucial for maintaining cell membrane integrity. This mechanism can be extrapolated to hypothesize similar effects for this compound against various pathogens .
  • Research Findings : In vitro studies on related compounds have shown promising results against strains such as Candida albicans and Staphylococcus aureus. These findings support further investigation into the antimicrobial efficacy of this compound.

Pharmacological Insights

The diverse pharmacological activities attributed to triazole derivatives could also apply to this compound:

  • Anti-inflammatory Effects : Triazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
  • CNS Activity : Some studies indicate that triazole derivatives may possess neuroprotective effects due to their ability to modulate neurotransmitter systems. This opens avenues for research into their use in neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTriazole DerivativesSignificant growth inhibition in cancer cell lines
AntimicrobialTriazolesEffective against fungal and bacterial strains
Anti-inflammatoryTriazole DerivativesInhibition of cytokines
CNS ActivityTriazole CompoundsNeuroprotective effects

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step reactions, typically starting with condensation of a pyridazine precursor with a thioacetamide derivative, followed by coupling with a benzamide moiety. Key steps include:

  • Thioether bond formation : Reacting a pyridazine intermediate with a thiol-containing acetamide under nitrogen atmosphere at 60–80°C .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzamide group .
  • Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns (95% acetonitrile/water gradient) achieves >95% purity . Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., δ 8.2–8.5 ppm for triazole protons), while Mass Spectrometry (MS) verifies molecular weight .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Assigns protons and carbons in the triazolopyridazine core (e.g., aromatic protons at δ 7.1–8.5 ppm) and acetamide side chains .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 506.58) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for amide bonds) .

Q. What preliminary biological activities are reported for similar triazolopyridazine derivatives?

Structural analogs demonstrate:

  • Anticancer activity : IC50 values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via kinase inhibition .
  • Anti-inflammatory effects : 40–60% reduction in TNF-α production in macrophage models .
  • Antimicrobial potential : MIC values of 8–16 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance thioether formation yields (70–85%) compared to THF (50–60%) .
  • Catalyst use : Adding 5 mol% DMAP improves amide coupling efficiency by 20% .
  • Temperature control : Maintaining 60°C during cyclization reduces byproduct formation (e.g., triazole dimerization) . Data-driven optimization : Design of Experiments (DoE) models correlate temperature and solvent polarity with yield .

Q. How are contradictory biological activity data resolved across studies?

Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for kinase inhibition) may arise from:

  • Assay variability : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase inhibition assays .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models . Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use isogenic cell lines .

Q. What strategies enhance bioactivity through structural modifications?

  • Substituent tuning : Replacing the 4-methoxy group with electron-withdrawing groups (e.g., -NO2) increases kinase binding affinity by 3-fold .
  • Side chain elongation : Adding a methylene spacer between the triazole and benzamide improves solubility (LogP reduction from 3.5 to 2.8) .
  • Prodrug approaches : Esterification of the acetamide enhances oral bioavailability (AUC increased by 50% in rat models) .

Methodological Notes

  • Contradictory Data Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies .
  • Structural Modifications : Employ molecular docking (AutoDock Vina) to predict binding modes before synthesis .

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